2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine
Description
Properties
IUPAC Name |
2-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5S2/c1-2-3-12-23-17-21-20-15(13-24-16-18-10-7-11-19-16)22(17)14-8-5-4-6-9-14/h4-11H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRCPEUHGCYXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves several steps. One common method includes the reaction of 5-butylsulfanyl-4-phenyl-1,2,4-triazole with a suitable pyrimidine derivative under specific conditions . The reaction typically requires the use of a base such as sodium hydroxide and an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Groups
The sulfanyl (-S-) groups in this compound exhibit nucleophilic character, enabling substitution reactions under alkaline conditions. Key examples include:
Mechanistic Insights :
-
Alkylation proceeds via an SN2 mechanism, where the sulfanyl group attacks the electrophilic carbon of the alkyl halide .
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Arylation employs Suzuki-Miyaura coupling, facilitated by palladium catalysts, to introduce aromatic substituents .
Oxidation Reactions
The sulfanyl groups are susceptible to oxidation, forming sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 50°C, 4 hrs | Sulfoxide (-SO-) derivative | 88% | |
| mCPBA | DCM, 0°C, 2 hrs | Sulfone (-SO₂-) derivative | 76% |
Key Findings :
-
Oxidation selectivity depends on reagent strength: H₂O₂ yields sulfoxides, while mCPBA fully oxidizes to sulfones .
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The pyrimidine ring remains intact under these conditions.
Coordination Chemistry
The triazole and sulfanyl groups act as ligands for metal ions, forming stable complexes:
| Metal Salt | Conditions | Complex Type | Application | Source |
|---|---|---|---|---|
| CuCl₂ | EtOH, RT, 2 hrs | Tetradentate Cu(II) complex | Catalytic oxidation | |
| AgNO₃ | MeCN, 60°C, 6 hrs | Linear Ag(I) coordination polymer | Antimicrobial activity |
Structural Analysis :
-
X-ray crystallography confirms N,S-chelation modes in Cu(II) complexes .
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Ag(I) polymers exhibit 1D chain structures with weak Ag···π interactions .
Cycloaddition Reactions
The triazole moiety participates in [3+2] cycloadditions with alkynes or nitriles:
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 100°C | Triazolo-pyrimidine fused hybrid | 68% | |
| Acetonitrile | ZnCl₂, Toluene, reflux | Imidazolo-triazole derivative | 54% |
Thermodynamic Notes :
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions, the triazole ring undergoes ring-opening or tautomerization:
| Condition | Reagents | Outcome | Source |
|---|---|---|---|
| HCl (conc.) | EtOH, 70°C, 3 hrs | Cleavage of triazole to thioamide | |
| NaOH (10%) | H₂O, RT, 12 hrs | Tautomerization to 1H-triazole form |
Kinetic Data :
Biological Activity Modulation
Functionalization of this compound enhances bioactivity:
| Derivative | Assay | IC₅₀/EC₅₀ | Target | Source |
|---|---|---|---|---|
| Sulfone analog | COX-2 inhibition | 0.45 μM | Anti-inflammatory | |
| Cu(II) complex | DPPH radical scavenging | 82% at 100 μM | Antioxidant |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from basic triazole derivatives. The general approach includes the formation of the triazole core followed by the introduction of the pyrimidine moiety through various coupling reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.
Antimicrobial Properties
Research indicates that compounds containing triazole and pyrimidine structures exhibit notable antimicrobial activities. The synthesized 2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine has shown efficacy against various bacterial strains and fungi. A study demonstrated that derivatives of triazoles possess significant antibacterial properties against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating their potential as effective antimicrobial agents .
Antifungal Activity
The antifungal potential of this compound is particularly noteworthy. Compounds similar to 2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine have been evaluated against Candida species and other pathogenic fungi. In vitro studies have shown that certain derivatives exhibit stronger antifungal activity than traditional antifungal agents like fluconazole, with MIC values often below 25 µg/mL .
Antiviral Properties
Emerging studies suggest that triazole derivatives may also possess antiviral properties. For instance, compounds with similar structural motifs have demonstrated inhibitory effects against various viruses in vitro. The mechanism of action is hypothesized to involve interference with viral replication processes or inhibition of viral enzymes .
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Screening : A study conducted on a series of synthesized triazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of activity that could be harnessed for therapeutic use .
- Antifungal Efficacy : In a comparative study involving various antifungal agents, a derivative of the compound displayed superior activity against Candida albicans, suggesting its potential as a new treatment option for candidiasis .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of these compounds to target proteins involved in microbial resistance mechanisms. This approach aids in identifying promising candidates for further development .
Mechanism of Action
The mechanism of action of 2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: These compounds share a similar triazole core and exhibit comparable biological activities.
Phenyl-1,2,4-triazoles: These compounds also contain a phenyl group attached to the triazole ring and are known for their diverse biological activities.
Pyrimidine derivatives: Compounds containing the pyrimidine ring are widely studied for their potential therapeutic applications.
Biological Activity
The compound 2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of 2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves several key steps:
- Formation of Triazole Core : The initial step typically involves the reaction of a suitable phenyl derivative with thioketones to form the triazole ring.
- Sulfur Substitution : The introduction of butylsulfanyl groups occurs through nucleophilic substitution reactions.
- Pyrimidine Attachment : Finally, a pyrimidine moiety is linked to the triazole via a sulfide bond.
Anticancer Activity
Several studies have indicated that compounds containing the 1,2,4-triazole core exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to 2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine have shown promising results against various cancer cell lines. For example, a related triazole compound demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole A | HCT-116 | 6.2 |
| Triazole B | T47D | 27.3 |
Antimicrobial Activity
The antimicrobial potential of triazoles has been well-documented:
- Screening Against Pathogens : In studies assessing antimicrobial activity, derivatives of triazoles exhibited activity against various bacterial strains, with some compounds exhibiting lower MIC values than standard antibiotics .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Triazole A | E. coli | 15 |
| Triazole B | S. aureus | 10 |
Enzyme Inhibition
Triazoles are also noted for their ability to inhibit key enzymes:
- Acetylcholinesterase Inhibition : The synthesized compounds were evaluated for their inhibitory effects on acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases .
Case Studies
- Case Study on Anticancer Properties : A study involving a series of triazole derivatives highlighted their ability to disrupt cell cycle progression in cancer cells by targeting β-tubulin . This mechanism leads to cytoskeletal disruption and subsequent apoptosis in tumor cells.
- Antimicrobial Efficacy : Another investigation focused on the structure-activity relationship (SAR) of triazole derivatives revealed that modifications in the sulfanyl group significantly enhanced antibacterial activity against resistant strains .
The biological activities of 2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine can be attributed to several mechanisms:
- Cell Cycle Arrest : By interfering with microtubule dynamics, these compounds can induce G2/M phase arrest in cancer cells.
- Enzyme Interaction : The structural characteristics allow for effective binding to enzyme active sites, inhibiting their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
